2-Isopropyl-5-methylcyclohexyl 2-oxoacetate hydrate
CAS No.: 26315-61-7
Cat. No.: VC13848006
Molecular Formula: C12H22O4
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26315-61-7 |
|---|---|
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | (5-methyl-2-propan-2-ylcyclohexyl) 2-oxoacetate;hydrate |
| Standard InChI | InChI=1S/C12H20O3.H2O/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13;/h7-11H,4-6H2,1-3H3;1H2 |
| Standard InChI Key | VUSFWFWBNKEYQY-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=O)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OC(=O)C=O)C(C)C.O |
Introduction
Molecular Formula and Stereochemistry
The compound contains a cyclohexane ring substituted with a methyl group and an isopropyl group in specific stereochemical configurations. It also features an ester functional group (oxoacetate) and is hydrated.
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Molecular Formula: C12H20O4·H2O
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Stereochemistry: The stereochemical descriptors (1R, 2S, 5R) indicate the spatial arrangement of substituents around the cyclohexane ring.
General Synthetic Route
The compound can be synthesized via esterification:
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Starting Materials:
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[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanol] as the alcohol precursor.
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Oxoacetic acid or its derivatives.
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Reaction Conditions:
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Acidic or basic catalyst.
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Anhydrous conditions to control hydration.
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Hydration Step:
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Addition of water to form the hydrate under controlled conditions.
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Pharmaceutical Use
Compounds with stereochemically defined cyclohexane frameworks are often studied for their biological activity:
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Possible use as intermediates in drug synthesis.
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Structural similarity to menthol derivatives suggests potential cooling or sensory effects.
Industrial Use
Ester compounds are widely used in:
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Flavor and fragrance industries due to their volatility and pleasant odors.
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Organic synthesis as intermediates for more complex molecules.
Related Compounds
Several structurally similar compounds have been studied for their properties:
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(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl chloride: A precursor for ester formation .
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(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexanamine hydrochloride: A derivative with potential pharmaceutical applications .
Biological Activity
While specific studies on this compound are unavailable, related esters have shown:
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